molecular formula C7H14ClNO2 B3380199 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride CAS No. 1841081-60-4

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride

Cat. No.: B3380199
CAS No.: 1841081-60-4
M. Wt: 179.64
InChI Key: GCUXFBPKYCMFJP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8-5-6(1)7-9-3-4-10-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXFBPKYCMFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2OCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Secondary Amine:the Nitrogen Atom Within the Pyrrolidine Ring Behaves As a Typical Secondary Amine. It is Nucleophilic and Basic, Enabling a Wide Range of Chemical Transformations. Common Reactions Include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Advanced Synthetic Strategies for 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride and Its Enantiomers

Retrosynthetic Analysis and Strategic Disconnections Leading to the Pyrrolidine-Dioxolane Scaffold

A retrosynthetic analysis of 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride reveals several strategic disconnections that lead to readily available starting materials. The primary disconnection involves the removal of the hydrochloride and the dioxolane protecting group, identifying N-protected pyrrolidine-3-carbaldehyde (B2962349) as a key intermediate. Further disconnection of the pyrrolidine (B122466) ring can be approached in several ways, primarily through cyclization strategies or by functionalization of a pre-existing pyrrolidine core.

A common approach involves the disconnection of C-C and C-N bonds of the pyrrolidine ring, leading to acyclic precursors. For instance, a [3+2] cycloaddition strategy would disconnect the ring into an azomethine ylide and an alkene dipolarophile. Alternatively, intramolecular cyclization strategies suggest precursors such as γ-amino aldehydes or ketones, or haloamines.

Identification of Key Precursors and Accessible Starting Materials

The retrosynthetic analysis points towards several key precursors and accessible starting materials for the synthesis of the 3-(1,3-Dioxolan-2-yl)pyrrolidine scaffold.

Pyrrolidine-3-carbaldehyde and its derivatives: As the immediate precursor to the target molecule, N-protected pyrrolidine-3-carbaldehyde is a central intermediate. This can be synthesized from more stable precursors like N-protected pyrrolidine-3-carboxylic acid or its esters via reduction, or from N-protected 3-hydroxymethylpyrrolidine via oxidation. A Chinese patent describes a method for synthesizing N-Boc-3-pyrrolidine formaldehyde (B43269) from 3-cyanopyrrolidine, which is obtained from glycine (B1666218) and acrylonitrile. The nitrile is reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H).

Chiral Pool Starting Materials: Naturally occurring amino acids are excellent starting materials for the enantioselective synthesis of the target compound.

L-Glutamic acid and D-Glutamic acid: These amino acids provide a readily available source of chirality and the necessary carbon skeleton. The carboxylic acid groups can be selectively manipulated to form the pyrrolidine ring and the C3-substituent.

L-proline and trans-4-hydroxy-L-proline: These commercially available chiral building blocks can be functionalized at the 3-position.

Acyclic Precursors for Cyclization: For de novo construction of the pyrrolidine ring, various acyclic starting materials can be employed. These include precursors for Michael addition reactions (e.g., nitroalkenes and enones) or substrates for intramolecular cyclization (e.g., unsaturated amines).

Methodologies for Constructing the Pyrrolidine Ring System

A variety of synthetic methodologies can be employed to construct the pyrrolidine ring system en route to 3-(1,3-Dioxolan-2-yl)pyrrolidine.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile is a powerful and atom-economical method for the construction of the pyrrolidine ring. This approach allows for the simultaneous formation of multiple stereocenters with high levels of control. The stereochemical outcome of the reaction can be influenced by the choice of catalyst and the nature of the dipole and dipolarophile.

Intramolecular Cyclization: The formation of the pyrrolidine ring can be achieved through the intramolecular cyclization of a linear precursor. Common strategies include:

Reductive Amination: Int

Protecting Group Chemistry for Amine and Carbonyl Functionalities in Precursors

The strategic use of protecting groups is fundamental in the multi-step synthesis of 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride. Protecting groups temporarily mask reactive functional groups, preventing unwanted side reactions and enabling selective transformations at other sites within the molecule. wikipedia.orgjocpr.com

The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and requires protection during many synthetic transformations. nih.gov A variety of N-protecting groups are available, each with its own set of conditions for introduction and removal. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other functionalities in the molecule. uchicago.eduneliti.com

Commonly used N-protecting groups in pyrrolidine synthesis include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. neliti.com The Cbz group, on the other hand, is often introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation. wikipedia.org

The selection of a protecting group can also influence the stereochemical outcome of reactions. For instance, in asymmetric syntheses, the steric bulk of the N-protecting group can direct the approach of reagents, leading to the preferential formation of one enantiomer. whiterose.ac.uk

N-Protecting Group Introduction Reagent Common Cleavage Conditions Key Characteristics
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)Stable to a wide range of non-acidic reagents. neliti.com
Benzyloxycarbonyl (Cbz)Benzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Cleavage conditions are mild and neutral. wikipedia.org
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl, Fmoc-OSuBasic conditions (e.g., piperidine)Often used in solid-phase peptide synthesis. neliti.com

This table provides a summary of common N-protecting groups used in organic synthesis.

The 1,3-dioxolane (B20135) group serves to protect the carbonyl functionality in a precursor to the final product. This cyclic acetal (B89532) is typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgtotal-synthesis.com The formation is a reversible equilibrium, and to drive the reaction to completion, water is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. total-synthesis.com

1,3-Dioxolanes are generally stable under basic, nucleophilic, and reductive conditions, making them ideal for protecting carbonyl groups while other parts of the molecule are being modified. organic-chemistry.orgthieme-connect.de They are, however, labile to acidic conditions, and deprotection is typically achieved by hydrolysis in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org The stability of the 1,3-dioxolane ring can be influenced by substituents on the ring.

Protecting Group Functional Group Protected Formation Conditions Cleavage Conditions Stability
1,3-DioxolaneCarbonyl (aldehyde or ketone)Ethylene glycol, acid catalyst (e.g., TsOH), water removalAqueous acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, and reducing agents. organic-chemistry.orgthieme-connect.de

This table outlines the key features of the 1,3-dioxolane protecting group.

Optimization of Reaction Conditions for Scalable and Efficient Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. chemheterocycles.com Optimization of reaction conditions is crucial to ensure the process is efficient, cost-effective, and safe. nih.gov

The choice of solvent can significantly impact reaction rates, yields, and selectivity. researchgate.net For the cyclization and functionalization reactions involved in the synthesis of this compound, a variety of solvents may be screened to find the optimal medium. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can be effective for nucleophilic substitution reactions, while non-polar solvents like toluene (B28343) or dichloromethane (B109758) (DCM) might be preferred for other transformations. bohrium.com

Temperature control is another critical parameter. Many reactions are sensitive to temperature, with higher temperatures often leading to faster reaction rates but potentially also to the formation of undesired byproducts. Conversely, lower temperatures can improve selectivity but may require longer reaction times. Precise temperature control is therefore essential for maximizing the yield of the desired product.

Many of the transformations in a multi-step synthesis rely on catalysts to proceed at a reasonable rate. organic-chemistry.org The selection of the appropriate catalyst is paramount and can be the difference between a successful and a failed reaction. For instance, in reactions involving the formation of the pyrrolidine ring, various transition metal catalysts or organocatalysts might be employed. mdpi.comresearchgate.net

Once a suitable catalyst is identified, its loading (the amount of catalyst used relative to the starting material) must be optimized. High catalyst loadings can be expensive and may lead to difficulties in purification, while low loadings may result in slow or incomplete reactions. The goal is to find the minimum catalyst loading that provides a high yield in a reasonable timeframe.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. chemheterocycles.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. psu.edu

Applying these principles to the synthesis of this compound could involve several strategies. One approach is the use of bio-sourced starting materials or solvents. rsc.org For example, exploring the use of greener solvents derived from biomass could reduce the environmental impact of the synthesis. Additionally, developing catalytic reactions that can be run in water or other environmentally benign solvents is a key area of green chemistry research. researchgate.net

Another important aspect is atom economy, which is a measure of how efficiently all the atoms in the starting materials are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of waste. chemheterocycles.com Furthermore, the development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. researchgate.net

Atom Economy and Step Economy Considerations

Atom economy and step economy are fundamental concepts in green chemistry that guide the efficiency of a synthetic route. Atom economy assesses how many atoms from the reactants are incorporated into the final product, while step economy favors syntheses with the fewest possible chemical transformations, ideally through one-pot or tandem reactions.

High atom economy is often achieved through addition reactions, where all atoms of the reactants are combined in the product. For the synthesis of the pyrrolidine ring, the [3+2] dipolar cycloaddition of azomethine ylides is a powerful and highly atom-economic strategy. acs.orgnih.gov This approach constructs the five-membered ring in a single step with the potential to control up to four stereocenters. acs.org In a hypothetical application to a precursor of 3-(1,3-Dioxolan-2-yl)pyrrolidine, an azomethine ylide could be generated in situ from an amino acid and an aldehyde, which then reacts with a suitable dipolarophile.

Multicomponent reactions (MCRs) are exemplary in terms of both atom and step economy, combining three or more reactants in a single operation to form a complex product. mdpi.comresearchgate.net A one-pot, three-component reaction for synthesizing substituted pyrrolidines can significantly reduce the number of operations, solvent use, and purification steps compared to a traditional linear synthesis. For instance, the reaction between an amine, an aldehyde, and two equivalents of a maleimide (B117702) can yield complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons in high yields under mild conditions, showcasing excellent step economy. ua.es

Catalytic processes also enhance step economy by enabling transformations that would otherwise require multiple steps involving stoichiometric reagents. For example, palladium-catalyzed hydroarylation can be used to introduce substituents at the 3-position of a pyrroline (B1223166) ring in a single step, directly yielding 3-substituted pyrrolidines. researchgate.netnih.gov Such catalytic methods avoid the multiple steps of functional group manipulation often required in classical syntheses.

Table 1: Comparison of Synthetic Economy Principles

Principle Description Ideal Reaction Type Benefit
Atom Economy Maximizes the incorporation of reactant atoms into the final product, minimizing waste. Addition reactions ([3+2] cycloaddition), Rearrangements Reduced waste, lower material costs.
Step Economy Minimizes the number of separate reaction and purification steps. Multicomponent reactions (MCRs), One-pot reactions, Tandem/Cascade reactions Reduced solvent/energy use, less time, higher overall yield.

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is critical to the environmental impact of a synthetic process. Traditional organic synthesis often relies on volatile, toxic, and non-biodegradable organic solvents. Green chemistry promotes the use of safer alternatives. researchgate.netdntb.gov.ua

For pyrrolidine synthesis, a significant shift towards greener solvent systems is evident in recent research. Water, or mixtures like ethanol-water, have been successfully employed as the reaction medium for synthesizing pyrrolidine-fused spirooxindoles via three-component domino reactions. researchgate.netfrontiersin.org These protocols offer the advantages of being eco-friendly, often proceeding under catalyst-free conditions at room temperature, and simplifying product isolation. researchgate.net

Ionic liquids (ILs) and deep eutectic solvents (DES) are also emerging as viable green alternatives. frontiersin.orgnih.gov Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]BF4), have been used as recyclable solvents for the 1,3-dipolar cycloaddition reactions to produce dispirooxindolopyrrolidines, demonstrating higher yields and selectivity compared to conventional organic solvents. mdpi.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are attractive due to their low cost, biodegradability, and simple preparation. They have been used as effective media for the one-pot synthesis of other nitrogen-containing heterocycles. nih.gov

The selection of reagents also plays a crucial role. The use of catalytic amounts of substances is inherently greener than using stoichiometric reagents that are consumed in the reaction and generate significant waste. Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams is an example of a modern catalytic approach that proceeds under mild conditions. nih.govunife.it This method avoids harsher reagents and expands the scope of accessible pyrrolidine structures. nih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the environmental credentials of a synthetic process.

Table 2: Examples of Environmentally Benign Solvents

Solvent Key Properties Example Application Area
Water Non-toxic, non-flammable, readily available. Three-component cycloadditions. frontiersin.org
Ethanol Bio-based, biodegradable, low toxicity. Domino reactions (often in mixtures with water). researchgate.net
Ionic Liquids (e.g., [bmim]BF4) Low volatility, recyclable, can act as both solvent and catalyst. 1,3-dipolar cycloadditions. mdpi.com
Deep Eutectic Solvents (DES) Biodegradable, low cost, simple to prepare. Multi-step one-pot synthesis of N-heterocycles. nih.gov
2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, higher boiling point and lower water miscibility than THF. Solid-phase peptide synthesis. unibo.it

Transformations Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, readily participating in a variety of common amine reactions. As the compound is supplied as a hydrochloride salt, a preliminary deprotonation step with a suitable base is typically required to liberate the free secondary amine for subsequent reactions.

N-Alkylation, Acylation, and Reductive Amination Reactions

N-Alkylation: The secondary amine of the pyrrolidine ring can be alkylated using various alkylating agents, such as alkyl halides. This reaction, a nucleophilic substitution, introduces an alkyl group onto the nitrogen atom, forming an N-substituted pyrrolidine derivative. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved using acylating agents like acid chlorides or anhydrides. This reaction forms a stable amide bond. The process is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid generated during the reaction. Thioesters can also serve as a stable acyl source for the N-acylation of heterocyclic compounds.

Reductive Amination: The pyrrolidine nitrogen can participate in reductive amination reactions with aldehydes and ketones. This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield a more complex tertiary amine. This method is a powerful tool for creating new carbon-nitrogen bonds.

Reaction TypeReagentsProduct Type
N-Alkylation Alkyl halide (e.g., R-X), BaseN-Alkyl-3-(1,3-dioxolan-2-yl)pyrrolidine
N-Acylation Acid chloride (e.g., RCOCl), BaseN-Acyl-3-(1,3-dioxolan-2-yl)pyrrolidine
Reductive Amination Aldehyde/Ketone (e.g., R'COR''), Reducing AgentN-Substituted-3-(1,3-dioxolan-2-yl)pyrrolidine

Formation of Quaternary Ammonium (B1175870) Salts and Amides

Quaternary Ammonium Salts: Further alkylation of the tertiary amine products from N-alkylation, or exhaustive alkylation of the initial secondary amine, leads to the formation of quaternary ammonium salts. These reactions, often referred to as Menschutkin reactions, involve treating the amine with an alkyl halide. The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom.

Amides: As mentioned, N-acylation leads to the formation of amides. These functional groups are of significant interest due to their presence in a vast array of biologically active molecules and their chemical stability. The synthesis is straightforward, typically involving the reaction of the pyrrolidine with a carboxylic acid derivative.

Reactions at the 1,3-Dioxolane Ring: Hydrolysis and Ring-Opening Pathways

The 1,3-dioxolane ring at the C3 position serves as a protecting group for a formyl (aldehyde) functionality. This acetal is stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions.

Selective Deprotection Strategies for Carbonyl Regeneration

The primary reaction of the 1,3-dioxolane ring in this molecule is its hydrolysis to regenerate the aldehyde. This deprotection is typically achieved by treatment with aqueous acid. organic-chemistry.org The stability of the dioxolane allows for extensive modification of the pyrrolidine nitrogen without affecting the protected aldehyde. Once the desired modifications on the nitrogen are complete, the aldehyde can be unmasked for further transformations, such as oxidation, reduction, or olefination. Various acidic catalysts, including Brønsted or Lewis acids, can be employed for this purpose, often in the presence of water. organic-chemistry.org The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

ConditionReagent ExampleOutcome
Acidic Hydrolysis Aqueous HCl, Acetic Acid/WaterPyrrolidine-3-carbaldehyde
Transacetalization Acetone, Acid CatalystPyrrolidine-3-carbaldehyde

Nucleophilic and Electrophilic Ring-Opening Reactions

While hydrolysis is the most common reaction, the 1,3-dioxolane ring can, in principle, undergo other ring-opening reactions. Reductive ring-opening of 1,3-dioxane-type acetals can be achieved with various reagents, leading to regioselective formation of benzyl ethers in carbohydrate chemistry. researchgate.net However, for the specific case of 3-(1,3-Dioxolan-2-yl)pyrrolidine, such reactions are less common than simple deprotection. The cationic ring-opening polymerization of 1,3-dioxolane itself is a known process, highlighting the ring's susceptibility to electrophilic attack under specific catalytic conditions. researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Kinetic studies of pyrrolidine reactions often focus on cycloaddition reactions and nucleophilic substitutions. For example, the kinetics of the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine (B48309) have been studied, revealing a pseudo-first-order reaction that proceeds through an intermediate. researchgate.net The rate of such reactions is influenced by substituent effects and steric hindrance. For 3-(1,3-dioxolan-2-yl)pyrrolidine, the steric bulk of the dioxolane group would be expected to influence the rate of reactions at the nitrogen atom or adjacent positions on the ring.

Thermodynamic data for the parent pyrrolidine molecule, such as its heat capacity, heat of combustion, and heat of vaporization, have been determined. aip.org These fundamental thermodynamic properties provide a baseline for understanding the energetics of reactions involving pyrrolidine derivatives. Furthermore, computational studies on the thermodynamics of halogenation reactions of pyrrolidinium-based ionic liquids have been conducted. acs.org These studies show that the thermodynamic favorability of substitution at different positions on the pyrrolidine ring can be correlated with the electronic density distribution. acs.org Such computational approaches could be applied to 3-(1,3-dioxolan-2-yl)pyrrolidine to predict the thermodynamics of various functionalization reactions.

The following table presents some thermodynamic data for the parent compound, pyrrolidine, which serves as a foundational reference.

Thermodynamic PropertyValueReference
Molar Entropy of Liquid (at 298.15 K)48.78 cal mol⁻¹ deg⁻¹ aip.org
Standard Heat of Formation (at 298.15 K)-9.81 kcal mol⁻¹ aip.org
Heat of Vaporization (at 298.15 K)8990 cal mol⁻¹ aip.org

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For reactions involving this compound, a combination of experimental and computational methods would be necessary to gain a detailed mechanistic understanding.

Experimental approaches to mechanistic elucidation often involve techniques such as kinetic studies, isotopic labeling, and the identification of intermediates. For instance, monitoring the progress of a reaction over time can provide information about the reaction order and the rate-determining step. researchgate.net The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction mechanisms. rsc.orgnih.gov DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. rsc.orgnih.gov This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reactivity and selectivity. For example, computational studies have been used to elucidate the mechanism of the synthesis of pyrrolidinedione derivatives, including the energy barriers for each step of the reaction. rsc.orgnih.govresearchgate.net A similar approach could be applied to reactions of 3-(1,3-dioxolan-2-yl)pyrrolidine to understand the influence of the dioxolane substituent on the reaction pathway and stereochemical outcome.

Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have combined experimental and computational approaches to propose a catalytic cycle and identify key intermediates. acs.orgnih.gov This integrated approach provides a more complete picture of the reaction mechanism than either method could alone.

Structural Features and Chemical Relevance of 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride As a Key Synthetic Intermediate

Analysis of Stereochemical Potential and Chiral Centers

The molecular complexity and biological activity of pyrrolidine-containing compounds are often dictated by their stereochemistry. nih.gov 3-(1,3-Dioxolan-2-yl)pyrrolidine possesses stereogenic centers that give rise to various stereoisomers, making it a key component in asymmetric synthesis.

The primary chiral center is the carbon atom at the 3-position of the pyrrolidine ring, to which the dioxolane group is attached. This center can exist in either an (R) or (S) configuration, leading to a pair of enantiomers. The synthesis of enantiomerically pure pyrrolidines is a significant area of research, often employing methods like catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides to achieve stereochemical diversity. rsc.org

Furthermore, the 1,3-dioxolane ring itself can contain chiral centers. While the parent 3-(1,3-Dioxolan-2-yl)pyrrolidine is typically synthesized using ethylene (B1197577) glycol, resulting in an achiral dioxolane ring, the use of substituted chiral diols can introduce additional stereocenters. The stereoselective formation of substituted 1,3-dioxolanes is a well-established field, and the stereochemical outcome can be controlled during the cyclization process. mdpi.com When combined with the chirality of the pyrrolidine ring, this can lead to the formation of multiple diastereomers. The precise control and characterization of these stereoisomers, often established using NMR spectroscopy and X-ray crystallography, are crucial for their application in synthesizing stereochemically defined target molecules. nih.gov

Stereogenic Center Location Possible Configurations Resulting Isomers
C3 of Pyrrolidine RingPoint of attachment for the dioxolane group(R) or (S)Enantiomers
C2 of Dioxolane RingAcetal (B89532) carbon(R) or (S) (if substituents are present)Diastereomers
C4/C5 of Dioxolane RingDerived from the diol(R) or (S) (if a chiral diol is used)Diastereomers

Bifunctional Nature: Amine and Protected Carbonyl Moiety

The synthetic utility of this compound stems from its bifunctional character, which allows for selective manipulation of two distinct reactive sites.

Strategic Applications of 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Organic Molecules

The incorporation of pre-functionalized, chiral building blocks is a cornerstone of modern total synthesis. 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride offers a reliable method for introducing a C4N unit with a latent electrophilic handle, facilitating the construction of intricate molecular frameworks.

Construction of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) scaffold is a key component of numerous nitrogen-containing heterocyclic compounds. nih.govopenmedicinalchemistryjournal.com The structure of 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride is primed for the synthesis of more complex, often bicyclic or polycyclic, systems. Following N-protection and subsequent deprotection of the acetal (B89532) to reveal the aldehyde, the 3-formylpyrrolidine intermediate can undergo a variety of cyclization reactions.

For instance, intramolecular reductive amination or Pictet-Spengler-type reactions can be employed to construct fused ring systems, which are prevalent in many alkaloids and pharmaceutical agents. nih.gov The aldehyde can be converted into other functional groups, such as nitriles or carboxylic acids, which can then participate in cyclization cascades to form diverse heterocyclic structures. These strategies allow for the efficient assembly of complex scaffolds from a simple, versatile starting material. acs.orgmdpi.com

Enantiospecific Incorporation into Carbon Skeletons

When used in its enantiomerically pure form, this compound serves as an excellent chiral building block, allowing for the enantiospecific synthesis of target molecules. mdpi.commappingignorance.org The inherent chirality of the pyrrolidine ring is transferred to the final product, controlling the stereochemistry of newly formed chiral centers. This approach is fundamental in drug discovery, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.govmappingignorance.org

The synthesis of complex natural products and pharmaceuticals frequently relies on the coupling of such chiral fragments. mdpi.com The pyrrolidine unit can be incorporated into a larger carbon skeleton through reactions involving the secondary amine, such as amide bond formation or alkylation. The latent aldehyde at the C3 position provides a site for subsequent chain elongation or functionalization, ensuring the stereochemical integrity established by the initial pyrrolidine scaffold is maintained throughout the synthetic sequence. unibo.it

Utilization in Asymmetric Catalysis as a Chiral Ligand Precursor

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a major focus of contemporary chemical research. nih.govnih.gov The rigid, stereochemically defined structure of pyrrolidine derivatives makes them "privileged" scaffolds for the design of such ligands. researchgate.net

Design and Synthesis of Chiral Metal-Organic Catalysts

This compound is a valuable precursor for the synthesis of novel chiral ligands. The secondary amine of the pyrrolidine ring can be functionalized with another coordinating group, such as a phosphine, an oxazoline, or a pyridine, to create bidentate or tridentate ligands. nih.gov These ligands can then coordinate to a variety of transition metals (e.g., iridium, rhodium, palladium), forming well-defined chiral metal complexes. dicp.ac.cn

Furthermore, chiral pyrrolidine-functionalized linkers can be incorporated into metal-organic frameworks (MOFs). researchgate.netrsc.org This strategy creates heterogeneous catalysts where the chiral environment of the pyrrolidine unit is systematically arrayed within a porous, crystalline structure, offering potential advantages in catalyst separation and recyclability. bohrium.comresearchgate.net The dioxolane group can be retained as a sterically bulky substituent or modified to tune the electronic and steric properties of the resulting catalyst.

Application in Enantioselective Transformations (e.g., Michael Addition, Aldol (B89426) Reactions)

Once synthesized, the chiral metal catalysts derived from this compound can be applied to a wide range of enantioselective transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds.

Key Enantioselective Transformations:

Asymmetric Michael Addition: This reaction forms a carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Catalysts bearing pyrrolidine-based ligands are known to provide high levels of stereocontrol in these reactions. acs.orgrsc.org

Asymmetric Aldol Reaction: This is another fundamental C-C bond-forming reaction that unites two carbonyl compounds. The use of chiral metal complexes or organocatalysts can control the absolute and relative stereochemistry of the β-hydroxy carbonyl product. acs.orgnih.gov

The steric and electronic properties of the ligand, influenced by the substitution pattern on the pyrrolidine ring, are critical for achieving high diastereo- and enantioselectivity in these transformations.

Development and Characterization of Novel Organocatalysts Derived from this compound

In addition to serving as ligand precursors, pyrrolidine derivatives are themselves powerful organocatalysts, a field that has seen explosive growth since the early 2000s. nih.govnih.govbenthamdirect.com These small organic molecules can catalyze a variety of chemical transformations with high enantioselectivity, often mimicking the function of enzymes.

Derivatives of this compound can be readily synthesized to create novel organocatalysts. The catalytic activity stems from the secondary amine, which can activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The substituent at the C3 position plays a crucial role in defining the chiral pocket of the catalyst, thereby directing the stereochemical outcome of the reaction. nih.govbeilstein-journals.org

For example, by attaching bulky groups or hydrogen-bond donors to the pyrrolidine nitrogen or other positions, bifunctional catalysts can be created. rsc.orgacs.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereoselectivity. Pyrrolidine-based organocatalysts have proven to be highly effective in a range of asymmetric reactions, including the Michael addition and aldol reactions, often providing products with excellent enantiomeric excess. acs.orgtandfonline.comtandfonline.comrsc.org

Table 1: Performance of a Pyrrolidine-Oxadiazolone Organocatalyst in an Asymmetric Aldol Reaction This table presents data for a catalyst structurally related to the subject compound, illustrating the potential efficacy of C2-substituted pyrrolidine organocatalysts.

Aldehyde SubstrateKetone SubstrateDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
4-NitrobenzaldehydeCyclohexanone97:3>99.9
2-NitrobenzaldehydeCyclohexanone92:898
4-ChlorobenzaldehydeCyclohexanone95:5>99.9
BenzaldehydeAcetone-72
4-Nitrobenzaldehyde3-Pentanone90:1099

Data sourced from related studies on pyrrolidine-oxadiazolone conjugates. tandfonline.com

Table 2: Performance of a Pyrrolidine-Based Organocatalyst in the Asymmetric Michael Addition of Aldehydes to Nitroolefins This table shows representative results for an organocatalyst with a bulky dioxolane-containing substituent, highlighting the influence of such groups on stereoselectivity.

AldehydeNitroolefinSolventDiastereomeric Ratio (syn:anti)Enantiomeric Excess (syn) %
3-Phenylpropanaltrans-β-NitrostyreneMethylcyclohexane90:1085
Propanaltrans-β-NitrostyreneMethylcyclohexane85:1581
3-Phenylpropanal(E)-2-(2-Nitrovinyl)furanMethylcyclohexane90:1082
3-Phenylpropanal(E)-1-Nitro-3-buteneMethylcyclohexane75:2570

Data adapted from studies on novel pyrrolidine-based organocatalysts. nih.gov

Design Principles for Chiral Organocatalysts Bearing Pyrrolidine-Dioxolane Motifs

The design of effective chiral organocatalysts is a pivotal aspect of modern asymmetric synthesis. Pyrrolidine-based structures have long been recognized as privileged motifs in organocatalysis. rsc.orgnih.gov The incorporation of a dioxolane moiety onto the pyrrolidine ring, as seen in derivatives of 3-(1,3-Dioxolan-2-yl)pyrrolidine, introduces specific design elements that can significantly influence the catalyst's performance.

One of the primary design principles revolves around the concept of steric hindrance . The dioxolane group, particularly when substituted, can create a well-defined and sterically demanding environment around the catalytic center. nih.govresearchgate.net This steric bulk is crucial for controlling the facial selectivity of the approach of substrates to the catalytically active species, such as an enamine or iminium ion intermediate. nih.gov By strategically positioning the bulky dioxolane group, one face of the intermediate can be effectively shielded, directing the incoming electrophile or nucleophile to the opposite face, thus inducing high levels of enantioselectivity. researchgate.net

Another key design principle is modularity . The dioxolane moiety can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic properties. researchgate.net For instance, the use of different diols in the formation of the dioxolane ring can introduce a variety of substituents, enabling the synthesis of a library of catalysts with systematically varied steric demands. researchgate.net This modularity is highly advantageous for optimizing a catalyst for a specific transformation.

Furthermore, the pyrrolidine-dioxolane motif allows for the creation of bifunctional catalysts . The pyrrolidine nitrogen can act as a Lewis base to activate substrates through enamine or iminium ion formation, while the dioxolane oxygen atoms, or other functionalities introduced elsewhere on the scaffold, can act as hydrogen-bond donors or acceptors to activate the other reactant and orient it within the transition state.

The conformational rigidity of the pyrrolidine ring, often influenced by the substituents, is another critical factor. The presence of the dioxolane group can lock the pyrrolidine ring into a specific conformation, which in turn pre-organizes the catalytic site for optimal stereocontrol. However, excessive rigidity can also be detrimental, as was observed in some dioxane-fused pyrrolidine catalysts that showed limited general applicability. nih.gov Therefore, a balance between conformational rigidity and flexibility is a key consideration in the design of these organocatalysts.

Applications in Asymmetric Domino and Cascade Reactions

Asymmetric domino and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules with multiple stereocenters in a single, efficient operation. Chiral pyrrolidine-based organocatalysts are frequently employed to initiate and control the stereochemical outcome of these reaction sequences. rsc.orgrsc.org While specific examples detailing the use of catalysts derived directly from this compound in domino reactions are not extensively documented in readily available literature, the principles of their design suggest significant potential in this area. The application of structurally related pyrrolidine organocatalysts provides a strong indication of their utility.

For instance, bifunctional squaramide catalysts bearing a pyrrolidine moiety have been successfully used in asymmetric aza-Michael/Michael cascade reactions to produce highly functionalized chiral trisubstituted pyrrolidines. rsc.org These reactions proceed with good to excellent diastereoselectivities and enantioselectivities. A catalyst featuring the 3-(1,3-dioxolan-2-yl)pyrrolidine motif could similarly be envisioned to participate in such cascades, where the pyrrolidine nitrogen would form an enamine with an enone substrate, initiating a Michael addition. The resulting intermediate could then undergo a subsequent intramolecular reaction, with the stereochemistry being directed by the chiral catalyst.

The steric bulk provided by the dioxolane group would be instrumental in controlling the stereochemical outcome of the initial Michael addition, which then dictates the stereochemistry of the subsequent cyclization step. The ability to modulate the steric environment of the catalyst by modifying the dioxolane ring would be particularly advantageous in optimizing the selectivity of the cascade process for different substrates.

Furthermore, enzymatic cascades have been developed for the synthesis of chiral substituted pyrrolidines, often involving imine reductases. chemrxiv.org While not a direct application of the hydrochloride salt as a catalyst, this highlights the importance of the pyrrolidine scaffold in accessing stereochemically rich molecules through cascade processes.

Generation of Diversified Compound Libraries Through Parallel Synthesis and Derivatization

The generation of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. bioduro.comasynt.com Parallel synthesis techniques have been developed to accelerate the creation of these libraries, enabling the rapid exploration of chemical space. asynt.comnih.gov this compound is an excellent starting material for the construction of such libraries due to its bifunctional nature, containing a secondary amine and a protected aldehyde.

The secondary amine of the pyrrolidine ring can be readily derivatized through a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination. researchgate.net These reactions can be performed in a parallel format, allowing for the introduction of a wide range of substituents at this position. The use of diverse building blocks such as carboxylic acids, alkyl halides, sulfonyl chlorides, and aldehydes/ketones in these reactions can lead to a vast array of N-substituted pyrrolidine derivatives.

Simultaneously, the dioxolane group serves as a masked aldehyde. This protecting group can be removed under acidic conditions to reveal the aldehyde functionality, which can then be subjected to a second round of diversification reactions. These can include reductive amination, Wittig reactions, and aldol condensations, further increasing the complexity and diversity of the generated library.

A general workflow for the parallel synthesis of a diversified pyrrolidine library starting from this compound could involve:

N-Derivatization: Reaction of the pyrrolidine nitrogen with a library of diverse building blocks (e.g., acid chlorides, sulfonyl chlorides) in a multi-well plate format.

Deprotection: Removal of the dioxolane protecting group to unmask the aldehyde functionality.

C3-Derivatization: Reaction of the aldehyde with a second library of building blocks (e.g., amines for reductive amination, phosphonium (B103445) ylides for Wittig reactions).

This strategy allows for the creation of a library with multiple points of diversity, significantly expanding the chemical space explored. The synthesis of libraries of 3-substituted pyrrolidones from 3-oxopyrrolidone precursors, which can be conceptually related to the deprotected form of 3-(1,3-dioxolan-2-yl)pyrrolidine, demonstrates the feasibility of generating diverse scaffolds from such 3-substituted pyrrolidine building blocks. chemrxiv.org

Below is an interactive data table illustrating a hypothetical parallel synthesis scheme for the derivatization of 3-(1,3-Dioxolan-2-yl)pyrrolidine.

EntryN-Substitution Reagent (R1-X)C3-Derivatization Reagent (R2)Final Product Structure
1Acetyl ChlorideAniline (Reductive Amination)N-Acetyl-3-(anilin-methyl)pyrrolidine
2Benzoyl ChlorideBenzylamine (B48309) (Reductive Amination)N-Benzoyl-3-((benzylamino)methyl)pyrrolidine
3Methanesulfonyl ChlorideMethyltriphenylphosphonium Bromide (Wittig)N-Methanesulfonyl-3-vinylpyrrolidine
4Benzyl (B1604629) BromideAcetone (Aldol Condensation)N-Benzyl-3-(2-hydroxy-2-methylpropyl)pyrrolidine

Integration into Multicomponent Reaction (MCR) Sequences for Scaffold Complexity Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comtandfonline.com MCRs are particularly valuable for generating molecular complexity and for the rapid assembly of compound libraries. nih.gov this compound, as a secondary amine, is a prime candidate for integration into isocyanide-based MCRs such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgnih.gov

In a Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. mdpi.com 3-(1,3-Dioxolan-2-yl)pyrrolidine can serve as the amine component in this reaction. The resulting Ugi product would feature the pyrrolidine ring N-acylated and attached to a new stereocenter bearing amide and another substituent derived from the carbonyl component. The dioxolane group at the 3-position would remain intact, providing a handle for further synthetic manipulations. The diversity of the final products can be readily achieved by varying the other three components of the Ugi reaction.

A hypothetical Ugi reaction involving 3-(1,3-Dioxolan-2-yl)pyrrolidine is depicted below:

MCR TypeAmine ComponentCarbonyl ComponentCarboxylic AcidIsocyanideResulting Scaffold
Ugi-4CR3-(1,3-Dioxolan-2-yl)pyrrolidineBenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-Butyl)-2-(1-(3-(1,3-dioxolan-2-yl)pyrrolidin-1-yl)-1-phenylmethylamino)-2-oxoethan-1-ide

While the Passerini three-component reaction (P-3CR) typically involves a primary amine, variations of this reaction exist. wikipedia.orgorganic-chemistry.org More relevantly, the Ugi reaction itself is a powerful platform for generating diverse scaffolds. The ability to use a chiral amine component like a derivative of 3-(1,3-Dioxolan-2-yl)pyrrolidine can also introduce stereocontrol into the MCR products, leading to the diastereoselective synthesis of complex pyrrolidine derivatives. nih.gov The synthesis of bicyclic pyrrolidines through Ugi and Passerini reactions of chiral aldehydes followed by cyclization showcases the potential of MCRs in building intricate molecular frameworks from chiral precursors. researchgate.net

The integration of 3-(1,3-Dioxolan-2-yl)pyrrolidine into MCRs provides a rapid and efficient route to novel, highly substituted pyrrolidine scaffolds. The products of these reactions can serve as valuable intermediates for further synthetic elaboration, making this a powerful strategy for the generation of complex molecules with potential biological activity.

Stereochemical Aspects and Chiral Recognition Studies Pertaining to 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride

Determination of Absolute and Relative Stereochemistry Using Advanced Chiroptical Methods

The unambiguous assignment of the absolute and relative stereochemistry of 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride is crucial for its application in stereoselective synthesis. Advanced chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are indispensable tools for this purpose. mdpi.com These techniques provide detailed structural information in solution, complementing data from X-ray crystallography, which requires suitable single crystals. youtube.com

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orgcas.cz This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure. slideshare.net For 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride, the n→σ* electronic transition associated with the nitrogen atom of the pyrrolidine (B122466) ring is a key chromophore that would be expected to produce a distinct CD signal. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration at the C3 stereocenter through empirical rules or, more reliably, by comparison with quantum-chemical calculations. rsc.org

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the variation of optical rotation with the wavelength of light. wikipedia.org The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. An ORD curve displays peaks and troughs in the vicinity of the absorption bands of chromophores, providing information about the absolute configuration of the molecule. slideshare.netresearchgate.net While ORD was historically a primary tool, modern studies often favor CD for its higher resolution and easier spectral interpretation. slideshare.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational chiroptical spectroscopy offers a powerful alternative for stereochemical analysis, probing the chirality of a molecule through its vibrational transitions in the infrared region. mdpi.comwikipedia.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation during a vibrational transition. wikipedia.orgnih.gov VCD is applicable to virtually all chiral molecules in solution and provides a rich, detailed spectrum. youtube.comscispace.com The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer. wikipedia.org This comparison allows for an unambiguous assignment of the (R) or (S) configuration.

Raman Optical Activity (ROA) is another vibrational optical activity technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. wikipedia.org ROA is particularly advantageous for studies in aqueous solutions due to the weak Raman scattering of water. nih.govbiorxiv.org The ROA spectrum provides detailed information about the stereochemistry and conformation of molecules in solution, making it a valuable tool for analyzing the pyrrolidine ring puckering and the orientation of the dioxolane substituent. rsc.org

Chiral Resolution Techniques for Enantiopure this compound

The preparation of enantiomerically pure this compound is often essential for its use as a chiral building block. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a common strategy to achieve this. wikipedia.org

Classical Resolution with Chiral Acids

Classical resolution via the formation of diastereomeric salts is a well-established method for separating racemic amines. wikipedia.org This technique involves reacting the racemic 3-(1,3-Dioxolan-2-yl)pyrrolidine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. The difference in solubility allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. wikipedia.org The success of this method depends on finding a suitable chiral resolving agent that provides well-crystallizing salts with a significant solubility difference.

Table 1: Common Chiral Resolving Acids for Amines

Chiral Resolving Agent Acid Type
(+)-Tartaric acid Dicarboxylic acid
(-)-Dibenzoyl-L-tartaric acid Dicarboxylic acid derivative
(+)-Camphor-10-sulfonic acid Sulfonic acid
(-)-Mandelic acid α-Hydroxy acid

Chromatographic Resolution (Chiral HPLC, SFC)

Chromatographic techniques utilizing a chiral stationary phase (CSP) are powerful and widely used methods for both analytical and preparative-scale separation of enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioselective analysis and purification. nih.gov The separation is achieved by the differential interaction of the enantiomers with the CSP. For a basic compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. nih.gov These columns can be operated in various modes, including normal-phase, reversed-phase, or polar organic mode, to optimize the separation. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a rapid, efficient, and environmentally friendly alternative to HPLC for chiral separations. twistingmemoirs.comresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol. nih.gov This results in low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption compared to HPLC. twistingmemoirs.comresearchgate.net SFC is particularly well-suited for preparative-scale chiral separations in the pharmaceutical industry. researchgate.net

Table 2: Representative Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Trade Name Example Common Mobile Phase Modifiers
Amylose (B160209) tris(3,5-dimethylphenylcarbamate) Chiralpak AD Alcohols (Methanol, Ethanol, Isopropanol)
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD Alcohols, Acetonitrile (B52724)
Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) Chiralpak IG Alcohols, Acetonitrile

Influence of Stereochemistry on Reactivity, Selectivity, and Conformational Preferences in Subsequent Transformations

The stereochemistry at the C3 position of this compound profoundly dictates its chemical behavior in subsequent reactions. The pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist forms). beilstein-journals.orgbeilstein-journals.org The stereochemical configuration and the nature of the substituent at C3 influence the conformational equilibrium of the ring.

The C3 stereocenter acts as a control element, directing the stereochemical outcome of reactions at other positions on the pyrrolidine ring or within the dioxolane moiety. For instance, in reactions involving the pyrrolidine nitrogen, the C3 substituent can exert steric hindrance, favoring the approach of reagents from the less hindered face of the molecule. This steric influence is critical in achieving high diastereoselectivity in N-alkylation or N-acylation reactions.

Furthermore, the stereochemistry influences the conformational preferences of the molecule, which in turn affects reactivity. beilstein-journals.org The relative orientation of the dioxolane group with respect to the pyrrolidine ring can create specific steric and electronic environments. For example, the dioxolane group can influence the accessibility of the lone pair on the nitrogen atom or shield one face of the pyrrolidine ring. In reactions where this compound is used as a chiral ligand or catalyst, its specific three-dimensional shape is paramount for inducing asymmetry in the products. rsc.org The stereospecific formation of substituted 1,3-dioxolanes often proceeds through stereospecifically generated cation intermediates, highlighting how existing stereocenters can direct the formation of new ones. mdpi.com

Stereochemical Implications in the Design of Chiral Auxiliaries and Catalysts Derived from the Compound

The design of effective chiral auxiliaries and catalysts hinges on the predictable control of stereochemistry to induce high levels of enantioselectivity in chemical reactions. For a molecule like 3-(1,3-dioxolan-2-yl)pyrrolidine, the stereocenters on the pyrrolidine ring would be the primary determinants of its utility in asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reacting center.

In the hypothetical use of 3-(1,3-dioxolan-2-yl)pyrrolidine as a chiral auxiliary, the dioxolane group at the C3 position would play a crucial role in shielding one face of a prochiral substrate attached to the pyrrolidine nitrogen. The rigidity and steric bulk of the dioxolane moiety could create a well-defined chiral pocket, forcing an incoming reagent to attack from the less hindered face, thus leading to a high diastereomeric excess in the product. The relative stereochemistry between the substituent at C3 and any other stereocenters on the pyrrolidine ring would be critical in defining the shape of this chiral environment.

Chiral Catalysts: Pyrrolidine derivatives are renowned as organocatalysts, particularly in enamine and iminium ion catalysis. The stereochemical outcome of these reactions is dictated by the catalyst's ability to form a transient chiral enamine or iminium ion, which then reacts with a substrate in a highly face-selective manner.

If 3-(1,3-dioxolan-2-yl)pyrrolidine were to be used as a backbone for a chiral catalyst, the 3-substituent would act as a stereodirecting group. For instance, in a Michael addition reaction, the catalyst would form a chiral enamine with an aldehyde or ketone. The 3-(1,3-dioxolan-2-yl) group would then sterically block one of the enantiotopic faces of the enamine, guiding the approach of the electrophile to the opposite face. The efficiency and enantioselectivity of such a catalyst would be highly dependent on the conformational rigidity of the pyrrolidine ring and the steric demand of the 3-substituent.

The table below illustrates the general classes of reactions where chiral pyrrolidine-based catalysts are commonly employed.

Reaction TypeRole of Pyrrolidine CatalystPotential Influence of a 3-Substituent
Aldol (B89426) ReactionForms a chiral enamine with a donor ketone/aldehyde.Sterically directs the approach of the acceptor aldehyde.
Michael AdditionForms a chiral enamine or iminium ion.Shields one face of the intermediate, controlling the stereochemistry of the conjugate addition.
Mannich ReactionActivates the aldehyde component via iminium ion formation.Influences the facial selectivity of the enamine attack on the imine.
Diels-Alder ReactionForms a chiral iminium ion with an α,β-unsaturated aldehyde or ketone.Controls the endo/exo selectivity and the facial selectivity of the diene approach.

Principles of Chiral Recognition and Self-Assembly Relevant to Pyrrolidine Frameworks

Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). This phenomenon is fundamental to many biological processes and has applications in enantioselective separation, sensing, and catalysis. The interactions governing chiral recognition are typically non-covalent, including hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking.

For a pyrrolidine framework to act as a chiral host, it must possess a well-defined three-dimensional structure with specific interaction sites. The substituent at the 3-position of a pyrrolidine ring can significantly influence its chiral recognition capabilities. The 1,3-dioxolane (B20135) group in 3-(1,3-dioxolan-2-yl)pyrrolidine contains oxygen atoms that could act as hydrogen bond acceptors. This, combined with the N-H group of the pyrrolidine (which can be a hydrogen bond donor), provides multiple points for stereospecific interactions with a chiral guest molecule.

The table below summarizes the key non-covalent interactions that are important for chiral recognition and self-assembly in the context of functionalized pyrrolidine frameworks.

Interaction TypeDescriptionPotential Role of 3-(1,3-Dioxolan-2-yl)pyrrolidine
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.The pyrrolidine N-H can act as a donor, and the dioxolane oxygens can act as acceptors.
Steric RepulsionRepulsive forces between electron clouds of atoms or groups that are in close proximity.The bulky dioxolane group can create a defined chiral pocket and enforce specific binding orientations.
Dipole-Dipole InteractionsAttractive or repulsive forces between polar molecules.The polar C-O and N-H bonds can engage in electrostatic interactions with a chiral guest.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel compounds. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. researchgate.net Techniques such as Time-of-Flight (TOF) and Orbitrap are commonly employed for this purpose. nih.gov

For 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871), the free base has a molecular formula of C₇H₁₃NO₂. HRMS analysis, often coupled with electrospray ionization (ESI), would be used to confirm this composition. The instrument would detect the protonated molecule, [M+H]⁺, and its exact mass would be compared against the theoretical value. This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Beyond initial identification, HRMS is a powerful tool for monitoring the progress of chemical reactions that synthesize or modify the compound. By analyzing small aliquots from a reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product, as well as any byproducts, providing critical data for reaction optimization. researchgate.net

Table 1: Theoretical HRMS Data for 3-(1,3-Dioxolan-2-yl)pyrrolidine (Free Base, C₇H₁₃NO₂)
Adduct IonFormulaTheoretical m/z
[M+H]⁺C₇H₁₄NO₂⁺144.10190
[M+Na]⁺C₇H₁₃NNaO₂⁺166.08386
[M+K]⁺C₇H₁₃KNO₂⁺182.05780

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. ipb.pt Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the spatial relationships between them.

For 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride, ¹H NMR provides information on the number of different types of protons and their immediate electronic environment. The integration of the signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal information about adjacent protons. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrrolidine (B122466) C2-H~3.2-3.5~46.0
Pyrrolidine C3-H~2.5-2.8~42.5
Pyrrolidine C4-H₂~2.0-2.3~28.0
Pyrrolidine C5-H~3.2-3.5~46.0
Dioxolane C2'-H~5.0-5.2~103.0
Dioxolane C4'/C5'-H₂~3.9-4.1~65.0

While 1D NMR provides foundational data, 2D NMR techniques are essential for the complete and unambiguous assignment of the structure. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would show correlations between the protons on the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the dioxolane ring, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. researchgate.net It is the primary method for assigning carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation from the dioxolane proton at C2' to the pyrrolidine carbon at C3, and from the pyrrolidine proton at C3 to the dioxolane carbon at C2', definitively establishing the connection point between the two ring systems. jst-ud.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is vital for determining the stereochemistry and preferred conformation of the molecule in solution. For example, it can reveal the relative orientation of the dioxolane group with respect to the pyrrolidine ring.

Solid-State NMR (ssNMR) is a non-destructive technique used to analyze the structure and dynamics of materials in their solid form. nih.gov This is particularly important in pharmaceutical sciences, where the solid form of an active pharmaceutical ingredient (API) can affect its stability and bioavailability. nih.gov

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the most common ssNMR experiment. It provides high-resolution spectra of the carbon atoms in the solid state. Small differences in chemical shifts in the ssNMR spectrum can indicate the presence of different polymorphs (different crystal packing arrangements) or pseudo-polymorphs (hydrates or solvates). Comparing the ssNMR data of the free base and the hydrochloride salt can reveal changes in conformation and packing induced by salt formation. nih.govsci-hub.st

X-ray Crystallography for Unambiguous Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique provides an unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. korea.ac.kr

An X-ray crystallographic study of this compound would yield a detailed structural model. It would confirm the connectivity of the atoms and determine the conformation of both the pyrrolidine and dioxolane rings (e.g., envelope or twist conformations). Crucially, for the hydrochloride salt, this method would precisely locate the chloride anion and reveal the hydrogen bonding network. nih.gov The protonated nitrogen of the pyrrolidine ring would act as a hydrogen bond donor to one or more chloride anions, and these intermolecular interactions are fundamental to the stability of the crystal structure. nih.gov

Table 3: Representative Crystallographic Data Obtainable from X-ray Diffraction
ParameterExample Value/Information
Chemical FormulaC₇H₁₄ClNO₂
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths & AnglesPrecise values for all bonds (e.g., C-N, C-O)
Hydrogen Bond GeometryN-H···Cl distance (Å) and angle (°)

Chromatographic Techniques for Purity Assessment, Reaction Progress Monitoring, and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and monitoring the progress of a chemical reaction. mdpi.com

Due to the polarity and low volatility of this compound, High-Performance Liquid Chromatography (HPLC) is the more suitable technique for its analysis. google.com A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be developed. google.comresearchgate.net Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). google.com This HPLC method would be used to determine the purity of a sample by quantifying the area of the main peak relative to the total area of all peaks.

If the compound is chiral (i.e., exists as a pair of non-superimposable mirror images or enantiomers), determining the enantiomeric excess (ee) is critical. This is achieved using chiral chromatography. A specialized HPLC or GC column containing a chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their individual quantification. nih.govrsc.org This analysis is crucial in pharmaceutical development, as different enantiomers can have different biological activities.

While less common for polar salts, Gas Chromatography (GC) could potentially be used for the free-base form of the compound, or for the salt after a suitable derivatization step to increase its volatility and thermal stability. researchgate.net GC is often coupled with a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (GC-MS) for definitive peak identification.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of enantiomers, particularly within the pharmaceutical industry, due to its efficiency, speed, and alignment with green chemistry principles. selvita.comresearchgate.net The use of supercritical carbon dioxide as the primary mobile phase component offers low viscosity and high diffusivity, which allows for faster separations and higher throughput compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com For a chiral compound such as 3-(1,3-Dioxolan-2-yl)pyrrolidine, which contains a stereocenter at the 3-position of the pyrrolidine ring, SFC is an ideal methodology for resolving its enantiomers.

The development of a chiral SFC method typically begins with a screening process to identify the most effective combination of a chiral stationary phase (CSP) and a co-solvent (modifier). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used due to their broad applicability and proven success in resolving a wide range of chiral compounds. chromatographyonline.comnih.gov The screening phase involves testing the racemic compound against a small, diverse set of CSPs with different organic modifiers, typically alcohols like methanol, ethanol, or isopropanol. nih.gov

Once a promising CSP and modifier combination is identified, the separation is optimized by fine-tuning various parameters. These include the percentage of the organic modifier, the back pressure, the column temperature, and the flow rate. nih.gov Additives, such as amines or acids, may also be introduced in small quantities to the modifier to improve peak shape and resolution, especially for compounds like this compound which possesses a basic nitrogen atom.

Table 1: Illustrative SFC Screening Strategy for Chiral Separation
Chiral Stationary Phase (CSP)ModifierFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Hypothetical Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol3.0150401.8
Cellulose tris(3,5-dimethylphenylcarbamate)Ethanol3.0150401.6
Amylose tris(3,5-dimethylphenylcarbamate)Methanol3.0150402.1
Amylose tris(3,5-dimethylphenylcarbamate)Isopropanol3.0150401.9

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis, Conformational Studies, and Hydrogen Bonding Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the molecular structure of this compound. These methods are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in molecular polarizability. ksu.edu.sa

Functional Group Analysis

The vibrational spectra of this compound can be interpreted by identifying the characteristic frequencies of its constituent functional groups. The presence of the hydrochloride salt results in the formation of a secondary ammonium (B1175870) ion (R₂NH₂⁺). The N⁺-H stretching vibration appears as a broad and strong absorption band in the IR spectrum, typically in the 2700-2400 cm⁻¹ region, which is significantly shifted from the normal N-H stretching region (3500-3300 cm⁻¹) of a free amine due to strong hydrogen bonding. The dioxolane ring is characterized by strong C-O-C stretching bands, usually found in the 1200-1000 cm⁻¹ range. The pyrrolidine ring exhibits C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations around 1250-1020 cm⁻¹.

Conformational Studies

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, primarily the "envelope" and "twist" forms. nih.gov The low-frequency region of the IR and Raman spectra (below 400 cm⁻¹) is particularly sensitive to these skeletal vibrations and ring-puckering modes. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to assign these complex low-frequency modes and determine the most stable conformation of the pyrrolidine ring in the solid state. nih.gov

Hydrogen Bonding Investigations

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
N⁺-H (Ammonium)Stretching (broad)2700 - 2400IR
N⁺-H (Ammonium)Bending~1600 - 1550IR
C-H (Aliphatic)Stretching2990 - 2850IR, Raman
C-N (Pyrrolidine)Stretching1250 - 1020IR
C-O-C (Dioxolane)Asymmetric Stretching~1150 - 1085IR
Pyrrolidine RingRing Puckering/Deformation< 400Raman, FIR

Computational and Theoretical Studies on 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic properties. sapub.org

Conformation Analysis and Conformational Landscapes

The conformational flexibility of 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride is primarily dictated by the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the dioxolane substituent. The pyrrolidine ring is not planar and typically adopts one of two envelope or twist conformations, often referred to as "endo" and "exo" puckers. nih.gov The substitution at the C3 position significantly influences the energetic preference for one pucker over the other. nih.gov

Computational studies on 3-substituted prolines and pyrrolidines show that the relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects. nih.govresearchgate.net For the title compound, the bulky 1,3-dioxolan-2-yl group at the C3 position would be expected to favor a conformation that minimizes steric hindrance. A systematic conformational search using DFT methods (e.g., B3LYP functional with a basis set like 6-31G*) would reveal the potential energy surface and identify the global minimum energy conformer as well as other low-energy isomers. researchgate.net The 1,3-dioxolane (B20135) ring itself typically adopts an envelope or twist conformation. researchgate.net The coupling of these two ring systems results in a complex conformational landscape.

Table 1: Illustrative Relative Energies of Plausible Conformers of 3-(1,3-Dioxolan-2-yl)pyrrolidine This table presents hypothetical data based on typical energy differences found in computational studies of 3-substituted pyrrolidines to illustrate the expected conformational landscape. Actual values would require specific calculations.

Conformer IDPyrrolidine PuckerSubstituent OrientationRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1ExoPseudo-equatorial0.0075.1
Conf-2EndoPseudo-axial1.508.8
Conf-3ExoPseudo-axial1.2513.5
Conf-4EndoPseudo-equatorial2.102.6

Charge Distribution and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com

For 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride, the protonated nitrogen atom would significantly lower the energy of the molecular orbitals. In the corresponding free base, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, making it the primary site for nucleophilic attack and protonation. The LUMO would likely be distributed across the C-N and C-H antibonding orbitals.

DFT calculations can generate maps of the electrostatic potential (MEP), visually representing the charge distribution. For the hydrochloride salt, the most positive potential (electron-deficient region) would be concentrated around the ammonium (B1175870) proton (N-H+), while negative potential (electron-rich regions) would be found near the oxygen atoms of the dioxolane ring. This charge distribution is critical for understanding non-covalent interactions. arabjchem.org

Table 2: Exemplary Frontier Molecular Orbital Data for 3-(1,3-Dioxolan-2-yl)pyrrolidine (Free Base) This table contains representative DFT-calculated values for a generic pyrrolidine derivative to illustrate the concept. Specific calculations are required for the title compound.

ParameterValue (eV)Primary Atomic ContributionPredicted Reactivity Role
HOMO Energy-6.2Nitrogen (lone pair)Nucleophilic / Basic site
LUMO Energy+1.5C-H and C-N σ* orbitalsElectrophilic site (under specific conditions)
HOMO-LUMO Gap (ΔE)7.7-Indicator of chemical stability

Molecular Dynamics (MD) Simulations for Conformational Dynamics, Solvent Interactions, and Self-Assembly

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into conformational dynamics and intermolecular interactions. researchgate.net

An MD simulation of this compound in an explicit solvent like water would reveal:

Conformational Dynamics: The simulation would show real-time transitions between the different pyrrolidine ring puckers and rotations around the C-C bond connecting the two rings. This provides a dynamic view of the conformational landscape predicted by static DFT calculations.

Solvent Interactions: The simulation would detail the formation and dynamics of the solvation shell. The protonated amine group would form strong hydrogen bonds with water molecules, while the dioxolane oxygens would also act as hydrogen bond acceptors. The chloride counter-ion would also be solvated. Analysis of radial distribution functions (RDFs) from the simulation can quantify these interactions.

Self-Assembly: At higher concentrations, MD simulations could explore the potential for the molecule to form aggregates or micelles. These simulations would clarify whether intermolecular hydrogen bonding or hydrophobic interactions drive self-assembly.

Prediction of Reactivity and Selectivity Through Transition State Analysis

The reactivity of this compound can be quantitatively predicted by locating and analyzing the transition states (TS) of potential reactions using DFT. nih.gov A transition state is the highest energy point along a reaction coordinate, and the energy difference between the reactants and the TS (the activation energy) determines the reaction rate. acs.org

For example, in its free base form, the pyrrolidine nitrogen can act as a nucleophile in reactions like alkylations or Michael additions. Computational chemists can model the reaction pathway, locate the TS structure, and calculate the activation energy. whiterose.ac.uk This allows for the prediction of reaction feasibility and kinetics. Furthermore, if a reaction can lead to multiple products (regio- or stereoisomers), calculating the activation energies for all possible pathways can predict the selectivity. For instance, in an asymmetric synthesis, the diastereomeric transition states leading to different stereoisomers would be modeled to predict the enantiomeric excess. cam.ac.uk

Ligand-Receptor Interaction Modeling in the Context of Catalyst Design and Substrate Binding (Purely theoretical, no biological implication)

The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis and is also used in ligands for transition metal catalysis. mdpi.comresearchgate.net Computational modeling can be employed to design and understand catalysts incorporating the 3-(1,3-Dioxolan-2-yl)pyrrolidine structure.

In a purely theoretical context, this involves modeling the interaction of the molecule as a ligand with a "receptor," which could be a metal center or the substrate-binding pocket of a synthetic catalyst. scholarsresearchlibrary.com

Catalyst Design: The molecule could serve as a chiral ligand for a metal catalyst. DFT calculations can model the geometry of the resulting metal complex, its electronic structure, and the steric environment it creates. This information is crucial for predicting how the catalyst will interact with substrates to control stereoselectivity. uva.es

Substrate Binding: In organocatalysis, the pyrrolidine nitrogen often reacts with a substrate (e.g., a ketone) to form an enamine or iminium ion intermediate. uva.es Computational modeling can elucidate the structure of this intermediate and how the dioxolane substituent directs the approach of a second reactant, thereby controlling the stereochemical outcome of the reaction.

Application of Machine Learning and Artificial Intelligence in Predicting Synthetic Routes and Optimizing Reaction Conditions

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in chemical synthesis. rjptonline.org These approaches leverage vast amounts of reaction data to build predictive models. beilstein-journals.org

For a molecule like this compound, ML could be applied in several ways:

Synthetic Route Prediction: Retrosynthesis algorithms, powered by deep learning, can analyze the target structure and propose potential synthetic pathways by identifying key bond disconnections and suggesting relevant starting materials.

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., solvent, temperature, catalyst, reaction time) to maximize the yield or selectivity of a specific reaction that produces or uses the title compound. nih.gov These models are trained on large databases of published reactions and can often identify non-intuitive combinations of parameters for improved outcomes. nih.govchemrxiv.org

Property Prediction: AI models can be trained to predict various physicochemical properties of the molecule and its derivatives based solely on their structure, accelerating the design of new compounds with desired characteristics.

Future Perspectives and Emerging Research Avenues for 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride Research

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Atom and Step Economy

Furthermore, the application of advanced catalytic methods, including transition-metal catalysis and organocatalysis, will be crucial in developing more efficient synthetic routes. For instance, iridium-catalyzed reductive azomethine ylide generation from amides and lactams presents a powerful method for constructing polysubstituted pyrrolidines in an atom-economic fashion. acs.org Adapting such methods for the synthesis of 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride could lead to more streamlined and environmentally friendly production processes. The development of catalytic systems that can achieve high levels of stereocontrol will also be a significant area of investigation. acs.org

Synthetic StrategyAdvantagesPotential Application to 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride
Multicomponent Reactions (MCRs)High atom and step economy, reduced waste, rapid generation of molecular diversity. researchgate.nettandfonline.comOne-pot synthesis of complex pyrrolidine (B122466) derivatives incorporating the dioxolane moiety.
Iridium-Catalyzed Reductive CycloadditionHigh selectivity, mild reaction conditions, access to complex pyrrolidine structures. acs.orgMore efficient and direct synthesis of the core pyrrolidine-dioxolane scaffold.
Asymmetric CatalysisEnantioselective synthesis of chiral pyrrolidine derivatives. nih.govProduction of enantiomerically pure forms of this compound for chiral applications.

Exploration of New Catalytic Applications Beyond Current Paradigms, Including Photo- and Electro-Catalysis

The pyrrolidine scaffold is a well-established motif in organocatalysis. mdpi.com Future research will likely explore the use of this compound and its derivatives in emerging areas of catalysis, such as photoredox and electrocatalysis. These techniques utilize light or electricity to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. nih.govresearchgate.net

For instance, the development of pyrrolidine-based photocatalysts could enable novel C-H functionalization reactions, allowing for the direct modification of the pyrrolidine ring or other parts of a molecule. nih.gov This could lead to the synthesis of novel analogs of this compound with tailored properties. Similarly, the use of pyrrolidine derivatives in electrocatalytic systems could provide new avenues for sustainable and efficient chemical synthesis. researchgate.net Research in this area will focus on designing and synthesizing novel pyrrolidine-based ligands and catalysts that can effectively mediate photo- and electro-catalytic transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Experimentation

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards accelerating chemical research and development. nih.govresearchgate.net Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the ability to readily scale up reactions. ucd.ie

Automated synthesis platforms, coupled with high-throughput experimentation (HTE), allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates. nih.govchemrxiv.orgpurdue.edu This can significantly accelerate the discovery of new reactions and the optimization of existing ones. nih.gov By incorporating this compound into these automated workflows, researchers can quickly explore its reactivity and identify new applications in a fraction of the time required by traditional methods. nih.govresearchgate.net This approach will be particularly valuable for generating libraries of diverse pyrrolidine derivatives for drug discovery and materials science. nih.govresearchgate.net

Design of Next-Generation Chiral Catalysts and Auxiliaries with Tunable Stereoselectivity and Reactivity

The pyrrolidine scaffold is a cornerstone of asymmetric catalysis, with numerous chiral pyrrolidine-based catalysts and auxiliaries being developed. mdpi.comunibo.it Future research will focus on the design of next-generation catalysts derived from this compound with enhanced stereoselectivity and reactivity. This will involve the strategic modification of the pyrrolidine ring and the introduction of various functional groups to fine-tune the catalyst's electronic and steric properties. mdpi.comunibo.it

A key goal will be the development of catalysts with "tunable" stereoselectivity, allowing for the selective synthesis of either enantiomer of a chiral product simply by modifying the catalyst structure or reaction conditions. This could be achieved through the synthesis of a library of related pyrrolidine-based catalysts with systematic variations in their structure. The dioxolane group in this compound can be deprotected to reveal a reactive aldehyde, providing a handle for further functionalization and the creation of novel chiral ligands and catalysts.

Catalyst/Auxiliary TypeDesign PrinciplePotential Advantage
Bifunctional CatalystsIncorporation of both a Lewis basic pyrrolidine nitrogen and a hydrogen-bond donor group. mdpi.comEnhanced activation of both the nucleophile and electrophile, leading to higher reactivity and enantioselectivity.
Sterically Demanding CatalystsIntroduction of bulky substituents on the pyrrolidine ring. unibo.itCreation of a well-defined chiral pocket to control the approach of substrates.
Electronically Modified CatalystsVariation of electron-donating or -withdrawing groups on the pyrrolidine scaffold. mdpi.comFine-tuning of the catalyst's nucleophilicity and reactivity.

Development of Molecular Tools and Probes Based on the Pyrrolidine-Dioxolane Scaffold for Fundamental Chemical Research

The unique structural features of the pyrrolidine-dioxolane scaffold make it an attractive platform for the development of molecular tools and probes for fundamental chemical research. The pyrrolidine ring is a common motif in biologically active molecules, and derivatives of this compound could be used to probe biological processes. nih.govnih.gov

For example, fluorescently labeled derivatives could be synthesized to visualize the localization and dynamics of specific proteins or enzymes within cells. The dioxolane group can be deprotected to an aldehyde, which can then be used to attach various reporter groups, such as fluorophores or biotin tags, through reactions like reductive amination. Furthermore, the development of photoaffinity probes based on this scaffold could allow for the identification of the binding partners of biologically active pyrrolidine-containing compounds. These molecular tools will be invaluable for elucidating the mechanisms of action of drugs and for understanding complex biological systems.

Q & A

Q. What are the common synthetic routes for 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1: Formation of the pyrrolidine ring via cyclization of a suitable precursor, such as a prolinol derivative.
  • Step 2: Introduction of the 1,3-dioxolane moiety through nucleophilic substitution or coupling reactions.
  • Step 3: Hydrochloride salt formation using HCl in a polar aprotic solvent (e.g., dichloromethane or THF) .

Critical reaction conditions:

  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilicity).
  • Stoichiometric ratios (excess reagents for dioxolane formation improve yield).

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths, angles, and hydrogen bonding patterns .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and pyrrolidine nitrogen environment (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 190.08 g/mol) .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges in the synthesis of this compound derivatives?

  • Asymmetric synthesis : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) ensure enantioselective formation of the pyrrolidine ring .
  • Dynamic kinetic resolution : Racemization of intermediates under basic conditions allows selective crystallization of the desired enantiomer .
  • Chromatographic separation : Chiral HPLC or SFC resolves diastereomers post-synthesis .

Q. How do variations in substituents of pyrrolidine hydrochloride derivatives affect their biological activity, and what methodological approaches are used to study these effects?

Substituent Biological Activity Methodological Approach
1,3-DioxolaneEnhanced solubility and CNS uptakeLogP measurements, blood-brain barrier assays
Chlorine/fluoro groupsAntiparasitic or antidepressant effectsHigh-throughput screening (HTS) against parasite cultures or serotonin receptors
Alkyl chains (e.g., isopropyl)Increased lipophilicity and receptor bindingMolecular docking studies (e.g., AutoDock Vina)

Q. What are the common sources of data discrepancies in reported pharmacological activities, and how can researchers address these inconsistencies?

  • Variability in assay conditions : Differences in cell lines, incubation times, or buffer pH alter IC50_{50} values. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .
  • Impurity interference : Byproducts from incomplete synthesis (e.g., unreacted dioxolane precursors) may skew results. Purity verification via HPLC (>95%) is critical .
  • Species-specific responses : Activity in rodent models may not translate to humans. Cross-species comparative studies (e.g., primate vs. murine models) validate targets .

Methodological Best Practices

  • Reaction optimization : Use design of experiments (DoE) to statistically evaluate solvent, temperature, and catalyst interactions .
  • Data contradiction analysis : Apply multivariate regression to identify confounding variables in biological assays .
  • Crystallographic refinement : SHELXL’s TWIN and HKLF5 commands resolve twinning or disorder in crystal structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.